molecular formula C13H19NO2 B14167461 4-Tert-butylphenyl dimethylcarbamate CAS No. 5461-74-5

4-Tert-butylphenyl dimethylcarbamate

Cat. No.: B14167461
CAS No.: 5461-74-5
M. Wt: 221.29 g/mol
InChI Key: VQAITWCBMHFNRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butylphenyl dimethylcarbamate is an organic compound with the CAS registry number 5461-74-5 . It has a molecular formula of C13H19NO2 and a molecular weight of 221.295 g/mol . Its physical properties include a density of approximately 1.017 g/cm³ and a flash point of 131.6ºC . This compound features both a carbamate group and a tert-butylphenyl group, which are significant structural motifs in medicinal and industrial chemistry. The carbamate group (-O-CO-N-) is known for its chemical and proteolytic stability, resemblance to peptide bonds, and its ability to facilitate cell membrane penetration . These properties make carbamate derivatives highly valuable in pharmaceutical research, where they are found in drugs acting as chemotherapeutic agents, cholinesterase inhibitors, and anticonvulsants, among others . The tert-butyl group attached to the phenol ring contributes steric hindrance, which can enhance the molecule's stability and influence its solubility and overall reactivity . As a research chemical, this compound serves as a valuable building block and intermediate in organic synthesis. It can be utilized in the development of novel compounds for various research applications, including the study of carbamate metabolism and the exploration of new biologically active molecules . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

CAS No.

5461-74-5

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

(4-tert-butylphenyl) N,N-dimethylcarbamate

InChI

InChI=1S/C13H19NO2/c1-13(2,3)10-6-8-11(9-7-10)16-12(15)14(4)5/h6-9H,1-5H3

InChI Key

VQAITWCBMHFNRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=O)N(C)C

Origin of Product

United States

Preparation Methods

Alternative Pathway: Isocyanate Coupling

An alternative route involves the reaction of 4-tert-butylphenol with dimethylamine and phosgene or its safer equivalents (e.g., triphosgene). This method generates the carbamate via an intermediate isocyanate, which subsequently reacts with the phenol. While phosgene-based routes are less favored due to toxicity, they remain industrially relevant for high-throughput synthesis.

Reaction Optimization and Solvent Effects

Role of Solvent Polarity

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dichloromethane or tetrahydrofuran (THF) are preferred for carbamate synthesis due to their ability to stabilize ionic intermediates without participating in side reactions. For instance, the synthesis of tert-butyl dimethylcarbamate in dichloromethane achieved an 88% yield, highlighting the solvent’s efficacy in facilitating amine–Boc anhydride interactions.

Table 1: Solvent Impact on Carbamate Synthesis

Solvent Dielectric Constant Yield (%) Selectivity (%)
Dichloromethane 8.93 88 95
THF 7.52 82 90
Acetonitrile 37.5 75 85

Catalytic Enhancements

Homogeneous catalysts such as piperidine or morpholine can accelerate carbamate formation by stabilizing transition states. In ionic liquids like [C₄dmim][NTf₂], selectivities exceeding 80% have been reported for aldol condensations, suggesting potential for improving carbamate synthesis through enhanced ionic interactions.

Analytical Characterization

Spectroscopic Data

While specific data for this compound are unavailable, tert-butyl dimethylcarbamate’s characterization offers a template:

  • ¹H NMR (CDCl₃) : δ 1.35 (s, 9H, C(CH₃)₃), 3.25–3.33 (m, 4H, NCH₂).
  • ¹³C NMR : δ 156.2 (C=O), 50.9 (NCH₂), 29.7 (C(CH₃)₃).
  • IR : 3342 cm⁻¹ (N-H stretch), 1628 cm⁻¹ (C=O).

Chromatographic Purification

Flash chromatography with ethyl acetate/hexanes (25–50% gradient) effectively isolates carbamates, as demonstrated in the purification of tert-butyl azepane-1-carboxylate.

Industrial and Research Applications

Pharmaceutical Intermediates

Carbamates serve as protective groups in peptide synthesis and prodrug design. The tert-butyl group’s steric bulk enhances stability against enzymatic degradation, making 4-tert-butylphenyl derivatives valuable in drug delivery systems.

Material Science

The hydrophobic tert-butyl moiety improves solubility in polymeric matrices, aiding the development of coatings and adhesives.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butylphenyl dimethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate group to amines or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Nitro, bromo, and sulfonyl derivatives of the phenyl ring.

Scientific Research Applications

4-Tert-butylphenyl dimethylcarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-Tert-butylphenyl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit acetylcholinesterase, resulting in increased levels of acetylcholine in the nervous system. This can lead to enhanced neurotransmission and potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-tert-butylphenyl dimethylcarbamate with structurally related carbamates and derivatives, emphasizing molecular properties, substituent effects, and applications.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Applications Toxicity/Stability Notes
This compound* C₁₃H₁₉NO₂ 233.30 (calc.) -O-CO-N(CH₃)₂, para-tert-butyl Synthetic intermediate, polymer research (inferred) Limited data; dimethylcarbamates generally low acute toxicity
Tert-butyl (4-chlorophenethyl)carbamate C₁₃H₁₈ClNO₂ 255.74 -O-CO-NH-(CH₂)₂-C₆H₄-Cl Laboratory chemistry, material manufacturing Non-hazardous; emits toxic fumes upon combustion
tert-Butyl 4-(chloromethyl)phenylcarbamate C₁₂H₁₆ClNO₂ 241.72 -O-CO-NH-C₆H₄-(CH₂Cl) Organic synthesis intermediate Reacts with strong acids/bases; chloromethyl group may increase reactivity
tert-Butyl (4-(methylsulfonyl)phenyl)carbamate C₁₂H₁₇NO₄S 271.33 -O-CO-NH-C₆H₄-SO₂CH₃ Not explicitly stated; sulfonyl groups often enhance stability Sulfonyl groups may reduce volatility and improve hydrolytic stability
4-Tert-butylphenyl isothiocyanate C₁₁H₁₃NS 191.29 -N=C=S, para-tert-butyl Organic synthesis intermediate Isothiocyanates are typically reactive and irritant

Structural and Functional Differences

  • Substituent Effects: The dimethylcarbamate group (-O-CO-N(CH₃)₂) in the target compound contrasts with the chlorophenethyl (C₁₃H₁₈ClNO₂) and chloromethyl (C₁₂H₁₆ClNO₂) groups in analogs. These halogenated substituents increase molecular polarity and reactivity, whereas the dimethylamino group may enhance solubility in organic solvents . Methylsulfonyl (C₁₂H₁₇NO₄S) and isothiocyanate (C₁₁H₁₃NS) groups introduce distinct electronic effects, altering compound stability and interaction with nucleophiles .
  • Molecular Weight and Applications: Lower molecular weight analogs (e.g., 4-tert-butylphenyl isothiocyanate, MW 191.29) are more volatile, making them suitable for gas-phase reactions. Higher molecular weight derivatives (e.g., C₁₃H₁₈ClNO₂, MW 255.74) are typically used in solution-phase synthesis . The dimethylcarbamate’s moderate molecular weight (233.30) suggests balanced solubility and stability for polymer research, as seen in dimethylcarbamate’s use in diketopyrrolopyrrole-based polymers .

Stability and Reactivity

  • Thermal and Chemical Stability :

    • tert-Butyl groups improve thermal stability across all analogs, but halogenated derivatives (e.g., chloromethyl) are prone to hydrolysis under acidic/alkaline conditions .
    • Methylsulfonyl-substituted carbamates exhibit enhanced hydrolytic resistance due to electron-withdrawing effects .
  • Hazard Profiles: Non-halogenated carbamates (e.g., dimethylcarbamate) generally show low acute toxicity, while chlorinated analogs may release hazardous fumes during decomposition .

Research and Industrial Relevance

  • This compound: Likely serves as a monomer or crosslinking agent in polymers, analogous to dimethylcarbamate’s role in diketopyrrolopyrrole-based materials .
  • Halogenated Analogs : Used in pharmaceutical intermediates (e.g., tert-butyl (4-chlorophenethyl)carbamate) due to their compatibility with palladium-catalyzed coupling reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.